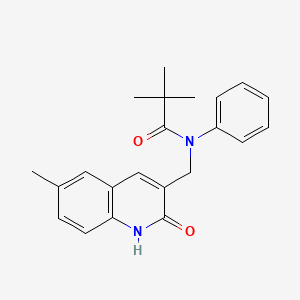
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide, also known as PQR309, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Mechanism of Action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide inhibits the activity of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are both important signaling pathways involved in cell growth and survival. By inhibiting these pathways, this compound induces cell death in cancer cells and prevents their proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One advantage of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide is its specificity for PI3K/mTOR signaling, which makes it a promising candidate for cancer therapy. However, one limitation is the lack of clinical data on its efficacy and safety in humans.
Future Directions
For N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide include clinical trials to evaluate its safety and efficacy in humans. In addition, further research is needed to determine its potential use in combination with other cancer therapies and to identify biomarkers that can predict patient response to treatment.
Conclusion
In summary, this compound is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its specificity for PI3K/mTOR signaling, favorable pharmacokinetic profile, and good tolerability make it an attractive candidate for further research and development.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with N-phenylpivalamide in the presence of a base. The resulting compound is then purified using column chromatography. The yield of this method is reported to be around 40%, and the purity of the final product is greater than 95%.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylpivalamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-10-11-19-16(12-15)13-17(20(25)23-19)14-24(21(26)22(2,3)4)18-8-6-5-7-9-18/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSSAMGDTMAZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]piperidine-4-carboxamide](/img/structure/B7699212.png)





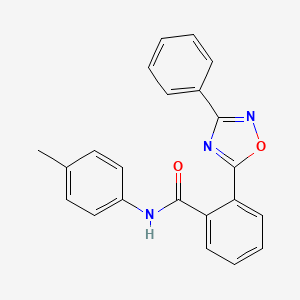

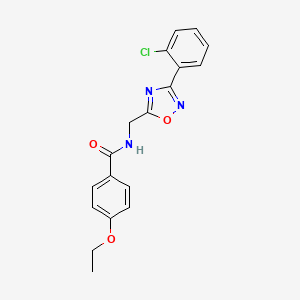

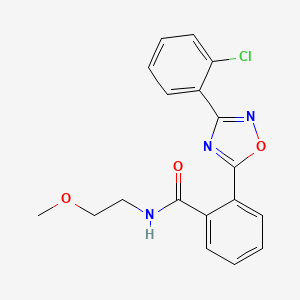
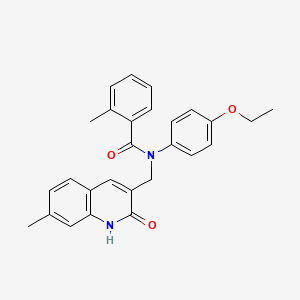
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7699273.png)